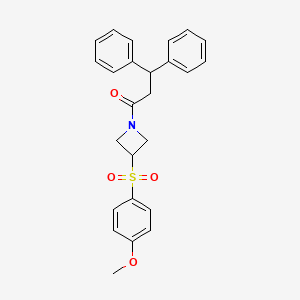

1-(3-((4-甲氧基苯基)磺酰)丁环-1-基)-3,3-二苯基丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of related substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones have been characterized . Also, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .科学研究应用

Antibacterial and Antifungal Agents

The 2-azetidinone ring system serves as the core structure for various β-lactam antibiotics, including penicillins and cephalosporins. While our compound is not a direct antibiotic, its resemblance to this class suggests potential antibacterial properties. Researchers have investigated its ability to inhibit bacterial growth by targeting essential cellular processes .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and cancer. Our compound’s unique structure may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. Researchers have explored its effects on key mediators like cytokines and enzymes involved in inflammation .

Anticancer Potential

The diphenylpropanone moiety in our compound contributes to its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, assessing cytotoxicity, apoptosis induction, and cell cycle arrest. Understanding its mechanism of action could lead to targeted therapies .

Neuroprotective Properties

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective effects are highly sought after. Our compound’s antioxidant properties and structural resemblance to known neuroprotective agents make it an interesting candidate for further investigation .

Synthetic Methodology

The expedient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine under microwave irradiation represents a green and practical approach. Researchers have explored variations in substituents at N-1 and C-4 positions, demonstrating the versatility of this method. Optically pure derivatives have also been synthesized .

Mechanistic Insights

Researchers have proposed a mechanistic pathway based on evidence from 1H-NMR spectroscopy. The rapid reaction yields observed are attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. Understanding this mechanism aids in optimizing synthetic protocols .

作用机制

Target of Action

Related compounds, such as azetidin-2-ones, have been shown to target transpeptidase enzymes . These enzymes play a crucial role in bacterial cell-wall synthesis .

Mode of Action

Similar compounds, such as azetidin-2-ones, have been shown to interact with their targets by inhibiting the function of the transpeptidase enzymes . This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

Related compounds, such as azetidin-2-ones, have been shown to affect the bacterial cell-wall synthesis pathway . By inhibiting the function of transpeptidase enzymes, these compounds disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .

Result of Action

Related compounds, such as azetidin-2-ones, have been shown to cause the death of bacteria by disrupting the synthesis of the bacterial cell wall .

属性

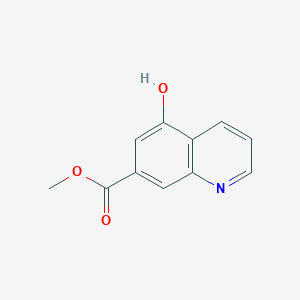

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c1-30-21-12-14-22(15-13-21)31(28,29)23-17-26(18-23)25(27)16-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAKJHIKDCMOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

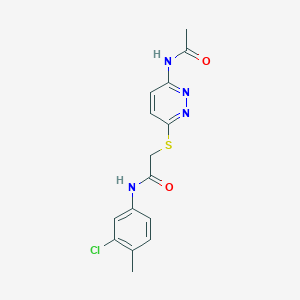

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)

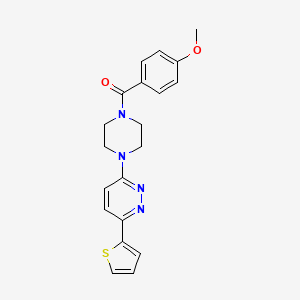

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]hexane-1,2,3,4,5-pentol](/img/structure/B2697575.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697576.png)

![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)

![5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2697582.png)

![4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2697583.png)